p-NH2-Bn-oxo-DO3A

PET Imaging Copper-64 Radiochemistry Bombesin Peptide Conjugates

For radiopharmaceutical R&D teams where chelator performance is non-negotiable: p-NH2-Bn-oxo-DO3A delivers 100% in vivo complex integrity beyond 20 h vs. only 34% for DOTA after 30 min—a 3.4‑fold stability advantage that directly improves target-to-background ratios and dosimetry accuracy. Its room-temperature ⁶⁴Cu labeling (>95% RCP) preserves heat‑sensitive antibody conformation, while the para‑aminobenzyl handle maintains established conjugation workflows (1.5 ± 0.4 chelators per trastuzumab). For prolonged imaging windows, ⁵²Mn‑Oxo‑DO3A achieves >96% RCP with up to 5‑day in vitro stability. Choose p-NH2-Bn-oxo-DO3A when in vivo transchelation is a known confounder and image interpretability depends on chelate bond integrity.

Molecular Formula C21H32N4O7
Molecular Weight 452.5 g/mol
Cat. No. B15136536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NH2-Bn-oxo-DO3A
Molecular FormulaC21H32N4O7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O
InChIInChI=1S/C21H32N4O7/c22-17-3-1-16(2-4-17)11-18-12-24(14-20(28)29)6-5-23(13-19(26)27)7-9-32-10-8-25(18)15-21(30)31/h1-4,18H,5-15,22H2,(H,26,27)(H,28,29)(H,30,31)/t18-/m0/s1
InChIKeyZYGZPYXXYYEJPI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-NH2-Bn-oxo-DO3A: A DOTA-Derived Bifunctional Chelator for Radiometal-Based Molecular Imaging and Targeted Radiotherapy


p-NH2-Bn-oxo-DO3A (CAS 2125661-90-5) is a macrocyclic bifunctional chelator (BFC) derived from the DOTA scaffold, structurally characterized as 1-oxa-4,7,10-triazacyclododecane-5-S-(4-aminobenzyl)-4,7,10-triacetic acid [1]. Unlike conventional DOTA derivatives, the incorporation of an oxygen atom into the macrocyclic ring and the para-aminobenzyl functional group confers distinct metal coordination properties and enables facile conjugation to targeting vectors such as peptides and antibodies . This compound serves as a critical reagent in radiopharmaceutical development for positron emission tomography (PET) imaging and targeted radionuclide therapy, particularly where stable complexation of copper-64 (⁶⁴Cu) or other radiometals under mild conditions is required .

Why p-NH2-Bn-oxo-DO3A Cannot Be Substituted by Generic DOTA Analogs in Critical Radiopharmaceutical Applications


In radiopharmaceutical development, bifunctional chelators are not interchangeable commodities. Substituting p-NH2-Bn-oxo-DO3A with generic DOTA analogs introduces quantifiable performance deficits that directly compromise imaging quality, dosimetry, and experimental reproducibility. The oxygen substitution in the macrocyclic ring alters the coordination geometry and kinetic inertness of the resulting metal complex, while the para-aminobenzyl functional group dictates conjugation efficiency and final chelator-to-biomolecule ratio [1]. Head-to-head comparative studies have demonstrated that p-NH2-Bn-oxo-DO3A-conjugated vectors exhibit fundamentally different in vivo stability profiles than their DOTA-conjugated counterparts: ⁶⁴Cu-DOTA complexes degrade to only 34% intact after 30 minutes in vivo, whereas ⁶⁴Cu-Oxo-DO3A complexes remain 100% stable for over 20 hours [2]. Such a 3.4-fold difference in complex integrity has direct consequences for target-to-background ratios, off-target radiation dose, and the interpretability of imaging data. Therefore, generic substitution without empirical validation represents a scientifically unsound procurement decision.

Quantitative Comparative Evidence for p-NH2-Bn-oxo-DO3A: Radiochemical Yield, In Vivo Stability, and Chelator Loading Efficiency


In Vivo Stability of ⁶⁴Cu Complex: p-NH2-Bn-oxo-DO3A vs. DOTA in Murine Model

In a direct head-to-head comparison using bombesin (BBN) peptide conjugates, the ⁶⁴Cu complex of p-NH2-Bn-oxo-DO3A demonstrated complete in vivo stability over 20 hours post-injection, whereas the ⁶⁴Cu-DOTA complex retained only 34% intact radiometal-chelate after just 30 minutes in circulation [1]. This difference represents a greater than 3.4-fold improvement in complex integrity at the 20-hour timepoint, with the DOTA conjugate exhibiting rapid and substantial demetallation in vivo.

PET Imaging Copper-64 Radiochemistry Bombesin Peptide Conjugates

Effective Specific Activity and Radiochemical Yield: p-NH2-Bn-oxo-DO3A vs. DOTA with ⁶⁴Cu

A comparative study using cyclic-(RGDyK) peptide conjugates for angiogenesis imaging demonstrated that p-NH2-Bn-oxo-DO3A bioconjugates were radiolabeled with ⁶⁴Cu at higher effective specific activity and radiochemical yield than the analogous DOTA bioconjugate [1]. The study optimized labeling conditions to achieve maximum yield and specific activity for each chelator, confirming that Oxo-DO3A outperforms DOTA under identical labeling protocols.

Radiopharmaceutical Development Copper-64 PET RGD Peptide Imaging

Antibody Conjugation Efficiency: Chelator-to-Antibody Ratio of Oxo-DO3A vs. DOTA

In a controlled bioconjugation study using trastuzumab as the model antibody, the average number of chelate molecules conjugated per antibody molecule was determined via HPLC. Oxo-DO3A achieved an average conjugation ratio of 1.5 ± 0.4 chelators per antibody, compared to 1.7 ± 0.5 for DOTA [1]. The comparable conjugation efficiency demonstrates that the structural modification in Oxo-DO3A does not compromise the ability to functionalize antibodies at typical loadings, while providing the documented advantages in stability and radiolabeling efficiency.

Antibody Engineering Immuno-PET Bioconjugation Chemistry

Radiometal Versatility: Compatibility with Manganese-52 for Long-Half-Life PET Applications

Oxo-DO3A has been validated as a suitable chelator for manganese-52 (⁵²Mn), a positron-emitting radiometal with a 5.6-day half-life that enables imaging of slow biological processes including antibody pharmacokinetics. In a comprehensive evaluation of eight chelators, Oxo-DO3A achieved >96% radiochemical purity for ⁵²Mn labeling across all tested conditions of pH, buffer type, and temperature [1]. Manganese radiocomplexes of Oxo-DO3A remained stable in vitro for up to 5 days and demonstrated in vivo stability [1].

Manganese-52 Radiochemistry Long-Circulating PET Tracers Macromolecule Imaging

Room-Temperature Radiolabeling Capability: Mild Condition Compatibility vs. DOTA

A critical limitation of DOTA for antibody applications is the requirement for elevated temperatures (typically 37-100°C) to achieve efficient radiometal complexation, which can compromise the structural integrity and binding affinity of temperature-sensitive proteins. Oxo-DO3A-trastuzumab conjugates were successfully prepared with ⁶⁴Cu at room temperature, achieving >95% radiochemical purity without thermal stress [1]. This represents a fundamental advantage over DOTA-based protocols that necessitate heating.

Antibody Radiolabeling Mild Condition Chemistry Thermally Sensitive Biologics

Reduced Hepatic Accumulation: Biodistribution Advantage Over DOTA Conjugates

In a preliminary ex vivo biodistribution study in mice, ⁶⁴Cu-Oxo-DO3A demonstrated lower accumulation of radioactivity in the liver compared with ⁶⁴Cu-DOTA [1]. Reduced hepatic retention of the radiolabel is a critical performance metric for antibody-based PET tracers, as liver background directly impacts tumor-to-background contrast and the ability to detect hepatic or perihepatic lesions.

Biodistribution Liver Clearance Immuno-PET Dosimetry

Optimal Application Scenarios for p-NH2-Bn-oxo-DO3A Based on Quantitative Evidence


Immuno-PET Imaging with Thermally Labile Monoclonal Antibodies

p-NH2-Bn-oxo-DO3A is optimally suited for radiolabeling monoclonal antibodies that are sensitive to thermal denaturation. The demonstrated capability for room-temperature ⁶⁴Cu labeling achieving >95% radiochemical purity eliminates the need for heating, thereby preserving antibody conformation and antigen-binding affinity [1]. This scenario is further supported by the compound's comparable antibody conjugation efficiency (1.5 ± 0.4 chelators per trastuzumab molecule) to DOTA (1.7 ± 0.5), ensuring established conjugation workflows remain applicable [1]. The reduced hepatic accumulation observed in biodistribution studies provides additional benefit for immuno-PET applications where liver background limits lesion detectability [1].

Long-Circulating Biologics Requiring Extended PET Imaging Windows

For imaging agents with extended biological half-lives—such as full-length antibodies, antibody-drug conjugates, or nanoparticles—the 5.6-day half-life of ⁵²Mn paired with p-NH2-Bn-oxo-DO3A enables pharmacokinetic studies over multi-day imaging windows. Oxo-DO3A has been validated to achieve >96% radiochemical purity for ⁵²Mn across diverse labeling conditions and maintains in vitro stability for up to 5 days [2]. This application scenario is uniquely enabled by the chelator's broad radiometal compatibility and cannot be addressed with ⁶⁴Cu-DOTA conjugates due to the 12.7-hour half-life limitation of ⁶⁴Cu.

High-Contrast Tumor Vasculature Imaging with Peptide-Based Tracers

When developing peptide-based PET tracers for angiogenesis imaging (e.g., RGD peptide conjugates targeting αᵥβ₃ integrin), p-NH2-Bn-oxo-DO3A provides quantifiable advantages in both radiolabeling efficiency and target-to-background contrast. The compound achieves higher effective specific activity and radiochemical yield than DOTA when conjugated to cyclic-(RGDyK) peptides [3]. In imaging studies, ⁶⁴Cu-Oxo-DO3A-RGD enabled clear tumor visualization with effective blocking by unlabeled peptide, confirming target specificity [3]. This scenario is particularly relevant for researchers seeking to maximize specific activity while minimizing administered peptide dose.

Preclinical Validation Studies Requiring Demonstrable In Vivo Complex Integrity

For studies where demonstrating in vivo stability of the radiometal-chelate bond is a critical endpoint, p-NH2-Bn-oxo-DO3A offers empirically validated performance superior to DOTA. In bombesin peptide conjugates, ⁶⁴Cu-Oxo-DO3A maintained 100% intact complex at 20 hours post-injection, whereas the ⁶⁴Cu-DOTA complex retained only 34% intact after just 30 minutes [4]. This 3.4-fold differential in complex integrity directly impacts the interpretability of biodistribution data, dosimetry calculations, and the validity of correlations between imaging signal and target expression. Researchers conducting rigorous preclinical validation should prioritize this chelator when in vivo transchelation is a known confounder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-NH2-Bn-oxo-DO3A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.